molecular formula C20H29N3O3 B5642753 3-{1-[(4-methyl-1,4-diazepan-1-yl)acetyl]piperidin-3-yl}benzoic acid

3-{1-[(4-methyl-1,4-diazepan-1-yl)acetyl]piperidin-3-yl}benzoic acid

Cat. No. B5642753
M. Wt: 359.5 g/mol
InChI Key: NXJCGOYOCBEBIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves complex reactions including heterocyclic chemistry principles. For example, the synthesis of various benzodiazepine derivatives involves the reaction of substituted acetophenones with diamines in the presence of catalysts like piperidine, leading to compounds with potential antimicrobial and antifungal activities (Kalaga Mahalakshmi Naidu et al., 2016; Gajanan D. Kottapalle et al., 2021).

Molecular Structure Analysis

The molecular structure of benzodiazepines and related compounds is often elucidated using analytical and spectral data. For instance, the structures of new tricyclic heterocycles have been determined through NMR and mass spectrometry (A. Shaabani et al., 2009). These analyses provide insights into the compound's molecular geometry, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving related compounds can include cycloaddition, rearrangement, and nucleophilic substitution, leading to a variety of structural motifs critical for biological activity. For instance, the synthesis of diazepine derivatives involves intramolecular cyclization and can result in compounds with significant biological activities, including acetylcholinesterase inhibition (H. Sugimoto et al., 1995).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structure, can be crucial for their formulation and application. Co-crystallization studies with bases like piperidine reveal insights into crystal packing, polymorphism, and solubility, which are essential for drug design and development (Signe Skovsgaard et al., 2009).

Chemical Properties Analysis

Chemical properties such as reactivity with biological targets, stability under physiological conditions, and interaction with enzymes are pivotal. The study of acetylcholinesterase inhibitors, for instance, involves assessing the compound's ability to bind and inhibit the enzyme, which is a key target in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

properties

IUPAC Name

3-[1-[2-(4-methyl-1,4-diazepan-1-yl)acetyl]piperidin-3-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-21-8-4-9-22(12-11-21)15-19(24)23-10-3-7-18(14-23)16-5-2-6-17(13-16)20(25)26/h2,5-6,13,18H,3-4,7-12,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCGOYOCBEBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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